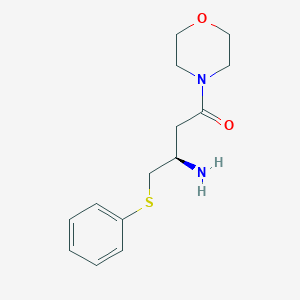

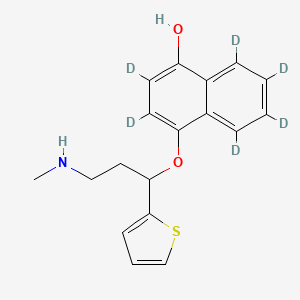

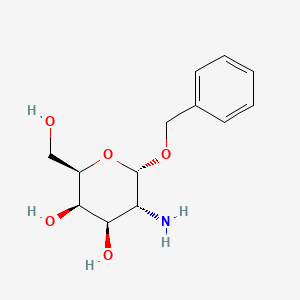

(R)-3-amino-1-morpholino-4-(phenylthio)butan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-3-amino-1-morpholino-4-(phenylthio)butan-1-one, also known as R-AMPT, is a novel small molecule that has been used in a variety of scientific research applications. R-AMPT has been studied for its potential in a variety of biomedical applications, including its ability to modulate the activity of specific proteins, its ability to inhibit the activity of enzymes, and its ability to modulate the activity of certain cell signaling pathways. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of R-AMPT.

Aplicaciones Científicas De Investigación

Application in UV Curing Industry

Summary of the Application

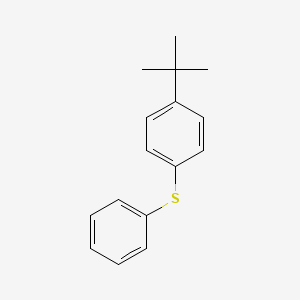

The compound is similar to Omnirad 379, which is used as a photoinitiator in the UV curing industry . Photoinitiators are compounds that absorb energy and produce reactive species used to initiate a polymerization process .

Methods of Application

In the UV curing process, the photoinitiator is mixed with a monomer or oligomer. When exposed to UV light, the photoinitiator absorbs the light and initiates the polymerization process .

Application in Forensic Toxicology

Summary of the Application

While not directly related to “®-3-amino-1-morpholino-4-(phenylthio)butan-1-one”, synthetic cathinones are a related class of compounds that have been a focus in forensic toxicology .

Methods of Application

Forensic toxicologists identify and analyze synthetic cathinones using various online databases and government agency reports . They also search forums for user reports on the effects of these substances .

Results or Outcomes

The study identified 29 synthetic cathinones that have been detected for the first time from early 2019 to mid-2022 . The structures, known intoxication symptoms, detected concentrations in biological material in poisoning cases, as well as the countries and dates of their first appearance were described .

Application in TLC Analysis

Summary of the Application

While not directly related to “®-3-amino-1-morpholino-4-(phenylthio)butan-1-one”, synthetic cathinones are a related class of compounds that have been a focus in Thin Layer Chromatography (TLC) analysis .

Methods of Application

In TLC analysis, the compound is applied to a stationary phase and a solvent system is used to separate the components based on their affinities . The solvent system should be prepared as accurately as possible by use of pipettes, dispensers and graduated (measuring) cylinders .

Results or Outcomes

TLC analysis is a valuable tool in the identification and analysis of synthetic cathinones . It provides a quick and cost-effective method for the separation and identification of these compounds .

Propiedades

IUPAC Name |

(3R)-3-amino-1-morpholin-4-yl-4-phenylsulfanylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c15-12(11-19-13-4-2-1-3-5-13)10-14(17)16-6-8-18-9-7-16/h1-5,12H,6-11,15H2/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCXARDDTSJXTN-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC(CSC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)C[C@H](CSC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731218 |

Source

|

| Record name | (3R)-3-Amino-1-(morpholin-4-yl)-4-(phenylsulfanyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-amino-1-morpholino-4-(phenylthio)butan-1-one | |

CAS RN |

870812-94-5 |

Source

|

| Record name | (3R)-3-Amino-1-(morpholin-4-yl)-4-(phenylsulfanyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

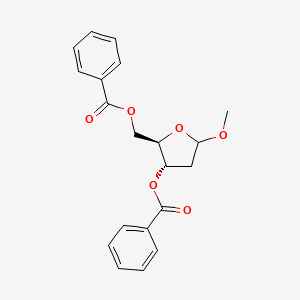

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)

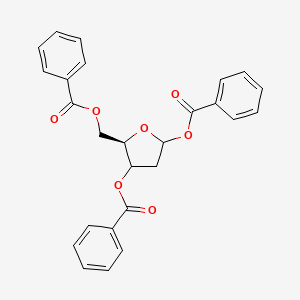

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)